molecular formula C12H17NO2 B8277011 4-Methylphenyl diethylcarbamate

4-Methylphenyl diethylcarbamate

Cat. No. B8277011
M. Wt: 207.27 g/mol
InChI Key: HEAYNANJBNIHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

[Compound]
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0153 mmol
Type
reagent
Reaction Step One
Quantity
0.51 mmol
Type
reactant
Reaction Step Two
Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Reaction Step Three

Identifiers

NAME
1899

Inputs

Step One
Name
CC(O)c1ccccc1P(c2ccccc2)c3ccccc3
Quantity
0.0153 mmol
Type
reagent
Smiles
Step Two
Name
Quantity
0.51 mmol
Type
reactant
Smiles
CCN(CC)C(=O)Oc1ccc(C)cc1
Step Three
Name
effective_coupling_partner
Quantity
0 mmol
Type
reactant
Smiles
COc1ccc([Mg]Br)cc1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COc2ccc(c1ccc(C)cc1)cc2
Measurements
Type Value Analysis
YIELD 85
Analyses
CUSTOM
Type
CUSTOM
Details
isolated analytical_yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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